Home > Products > Screening Compounds P116833 > 1-(1,3-benzothiazol-2-yl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
1-(1,3-benzothiazol-2-yl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one - 925634-53-3

1-(1,3-benzothiazol-2-yl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Catalog Number: EVT-4772790
CAS Number: 925634-53-3
Molecular Formula: C17H17N3OS
Molecular Weight: 311.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

  • Compound Description: This compound is a novel opioid receptor agonist exhibiting promising antinociceptive properties with reduced gastrointestinal side effects compared to morphine. It displays potent agonistic activity across μ-opioid, δ-opioid, and κ-opioid receptors.
  • Relevance: Both this compound and 1-(1,3-benzothiazol-2-yl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one share the core structure of 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one. The key structural difference lies in the substituent at the N1 position, with this compound possessing a 2,4-dibromophenyl group while the target compound features a 1,3-benzothiazol-2-yl group.

2-(5-Methoxy-2-((2-methyl-1,3-benzothiazol-6-yl)amino)-4-pyridinyl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one (Compound A)

  • Compound Description: Compound A is a probe substrate used in studying the role of the breast cancer resistance protein (Bcrp) in drug excretion. Studies utilizing this compound revealed that Bcrp significantly contributes to the biliary excretion and influences the systemic clearance and oral absorption of specific compounds.
  • Relevance: This compound shares the 1,3-benzothiazole moiety with 1-(1,3-benzothiazol-2-yl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one. Although the core structures differ, the presence of this shared moiety highlights a potential connection in terms of their interactions with biological targets like Bcrp.

7-Azido-3,6,6-trimethyl-1-(pyridin-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one

  • Compound Description: This compound serves as a versatile precursor in synthesizing diverse 1,2,3-triazole-containing 1,5,6,7-tetrahydro-4H-indazol-4-ones. It undergoes copper(I)-catalyzed 1,3-dipolar cycloaddition reactions with terminal alkynes, yielding 7-(1H-1,2,3-triazol-1-yl)-derivatives. Further modifications, including keto group reduction and the Ritter reaction, enable the development of 4,7-difunctionalized tetrahydroindazoles with potential medicinal significance.
  • Relevance: Both this compound and 1-(1,3-benzothiazol-2-yl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one share the common structural motif of 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one. The difference lies in the substituents at the N1 and C7 positions. This compound has a pyridin-2-yl group at N1 and an azido group at C7, while the target compound has a 1,3-benzothiazol-2-yl group at N1 and lacks a substituent at C7. This comparison underlines the structural diversity achievable through modifications of the core tetrahydroindazolone framework.
Overview

1-(1,3-benzothiazol-2-yl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a complex organic compound that belongs to the class of indazole derivatives. This compound features a benzothiazole moiety and has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an opioid receptor modulator. The structural complexity of this compound allows for various modifications that can enhance its pharmacological properties.

Source

The compound can be synthesized through several methods, often involving the reaction of substituted cyclohexanones with hydrazine derivatives. The exploration of its derivatives has been documented in various studies, indicating its importance in drug discovery and development .

Classification

This compound is classified under heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. Specifically, it is categorized as an indazole derivative with additional functional groups that contribute to its biological activity.

Synthesis Analysis

Methods

The synthesis of 1-(1,3-benzothiazol-2-yl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step synthetic routes. A common approach includes:

  1. Formation of the Indazole Core: This is achieved by reacting substituted cyclohexanones with hydrazine derivatives. The initial step often involves cyclization and subsequent oxidation processes.
  2. Introduction of Substituents: The benzothiazole moiety can be introduced through various coupling reactions or via a copper(I)-catalyzed 1,3-dipolar cycloaddition reaction. This method allows for the incorporation of diverse substituents at different positions on the indazole core .
  3. Functionalization: Further modifications may include the reduction of keto groups or the introduction of additional functional groups through reactions like Ritter reactions or other nucleophilic substitutions .

Technical Details

The synthetic pathways often utilize advanced techniques such as density functional theory (DFT) for computational studies to predict the stability and reactivity of intermediates formed during synthesis .

Molecular Structure Analysis

Structure

The molecular structure of 1-(1,3-benzothiazol-2-yl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one consists of:

  • A benzothiazole ring system.
  • An indazole core featuring a tetrahydro structure.
  • Three methyl groups at specific positions contributing to its unique properties.

Data

Key structural data includes bond lengths and angles that define the spatial arrangement of atoms within the molecule. Computational studies have provided insights into these parameters, aiding in understanding the compound's reactivity and stability .

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions that enhance its functionality:

  1. Reduction Reactions: The carbonyl group at position C(4) can be reduced to an alcohol, allowing further functionalization.
  2. Cycloaddition Reactions: Copper(I)-catalyzed cycloaddition can introduce new triazole rings onto the indazole framework .
  3. Ritter Reaction: Alcohols derived from reductions can participate in Ritter reactions with nitriles to yield acetamides, expanding the structural diversity of derivatives .

Technical Details

These reactions are crucial for developing compounds with enhanced pharmacological profiles and exploring structure-activity relationships.

Mechanism of Action

Process

The mechanism by which 1-(1,3-benzothiazol-2-yl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one exerts its effects primarily involves modulation of opioid receptors:

  • Opioid Receptor Agonism: The compound has been shown to act as a full agonist at μ-opioid receptors while also interacting with δ-opioid and κ-opioid receptors.
  • Signaling Pathways: In vitro studies demonstrate that it influences cyclic adenosine monophosphate levels and β-arrestin recruitment in receptor-expressing cells .

Data

Binding affinity studies reveal significant interactions with μ-opioid receptors (mean binding affinity: 15 nM), indicating potential therapeutic applications in pain management with reduced side effects compared to traditional opioids like morphine .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 1-(1,3-benzothiazol-2-yl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one include:

  • Molecular Weight: Approximately 305 g/mol.
  • Solubility: Solubility characteristics vary depending on the solvent system used.

Chemical Properties

Chemical properties encompass reactivity patterns such as susceptibility to oxidation and reduction reactions. The presence of functional groups influences these properties significantly.

Applications

Scientific Uses

The compound's potential applications are vast:

  1. Medicinal Chemistry: Given its opioid receptor modulation capabilities, it is being investigated for use as an analgesic agent with potentially fewer gastrointestinal side effects compared to existing opioids .
  2. Drug Discovery: Its diverse chemical reactivity makes it an attractive scaffold for developing new therapeutic agents targeting various diseases .
  3. Research Tool: The compound serves as a valuable tool in studying opioid receptor biology and pharmacology.

Properties

CAS Number

925634-53-3

Product Name

1-(1,3-benzothiazol-2-yl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

IUPAC Name

1-(1,3-benzothiazol-2-yl)-3,6,6-trimethyl-5,7-dihydroindazol-4-one

Molecular Formula

C17H17N3OS

Molecular Weight

311.4 g/mol

InChI

InChI=1S/C17H17N3OS/c1-10-15-12(8-17(2,3)9-13(15)21)20(19-10)16-18-11-6-4-5-7-14(11)22-16/h4-7H,8-9H2,1-3H3

InChI Key

DMXBEZYZRXHZAY-UHFFFAOYSA-N

SMILES

CC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=NC4=CC=CC=C4S3

Canonical SMILES

CC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=NC4=CC=CC=C4S3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.